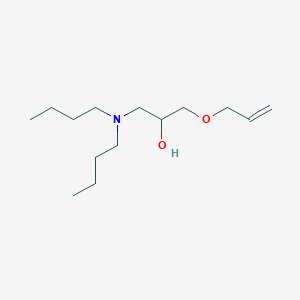
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a dibutylamino group and a prop-2-en-1-yloxy group attached to a propan-2-ol backbone
準備方法
The synthesis of 1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of dibutylamine with an epoxide, such as glycidol, under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure consistent quality and high yield.
化学反応の分析
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include aldehydes and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino or prop-2-en-1-yloxy groups are replaced by other functional groups. Common reagents for these reactions include halides and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary amines.
科学的研究の応用
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used as a reagent in various biochemical assays and experiments. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique chemical structure makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the formulation of coatings, adhesives, and other products.
作用機序
The mechanism of action of 1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed molecular interactions and pathways involved.
類似化合物との比較
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can be compared with other similar compounds, such as:
1-(Diethylamino)-3-(prop-2-en-1-yloxy)propan-2-ol: This compound has a similar structure but with diethylamino instead of dibutylamino. It may exhibit different chemical and biological properties due to the variation in the alkyl groups.
1-(Dibutylamino)-3-(methoxy)propan-2-ol: This compound has a methoxy group instead of a prop-2-en-1-yloxy group. The presence of different functional groups can influence the reactivity and applications of the compound.
1-(Dibutylamino)-3-(ethoxy)propan-2-ol: Similar to the previous compound, this one has an ethoxy group. The differences in the alkoxy groups can affect the compound’s solubility, stability, and reactivity.
特性
CAS番号 |
20734-37-6 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC名 |
1-(dibutylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C14H29NO2/c1-4-7-9-15(10-8-5-2)12-14(16)13-17-11-6-3/h6,14,16H,3-5,7-13H2,1-2H3 |
InChIキー |
NYVHLABFRTXODG-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC(COCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



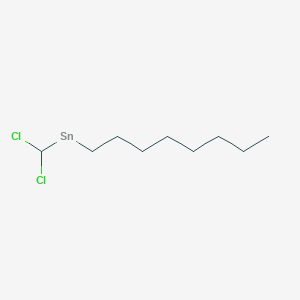
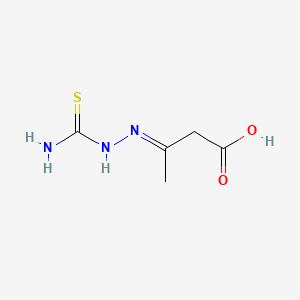
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
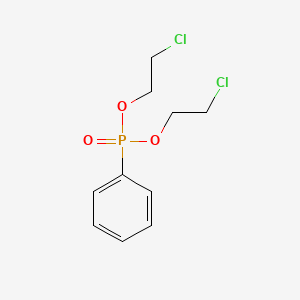

![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)

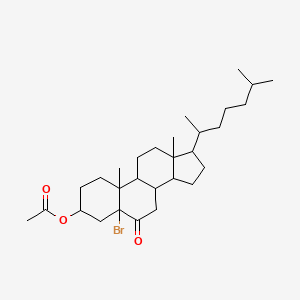

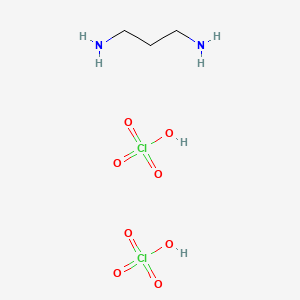

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)

